

D-p-hydroxyphenylglycine vs L-phydroxyphenylglycine spectroscopic comparison

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Compound of Interest		
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A Spectroscopic Showdown: D- vs. L-p-hydroxyphenylglycine

In the world of chiral molecules, the subtle difference in the three-dimensional arrangement of atoms can lead to profound effects on their biological activity and spectroscopic properties. This guide provides a detailed comparison of the spectroscopic characteristics of **D-p-hydroxyphenylglycine** (D-HPG) and L-p-hydroxyphenylglycine (L-HPG), non-proteinogenic amino acids that are vital components of various peptide antibiotics.[1][2] An understanding of their distinct spectroscopic signatures is crucial for their identification, characterization, and quality control in pharmaceutical research and development.

As enantiomers, D-HPG and L-HPG share identical physical properties such as melting point and solubility. Consequently, their spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also largely identical due to the same molecular structure and bonding. The principal spectroscopic method to differentiate between these chiral molecules is Circular Dichroism (CD) spectroscopy.[2]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for D- and L-p-hydroxyphenylglycine.



Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to their enantiomeric nature, the NMR spectra of D- and L-p-hydroxyphenylglycine are identical. The following data is based on available information for p-hydroxyphenylglycine.[2]

Technique	Property	D-p- hydroxyphenylglycin e (D-HPG)	L-p- hydroxyphenylglycin e (L-HPG)
¹ H NMR	Chemical Shifts (δ) in DMSO-d6	Aromatic Protons: ~6.66 ppm (d), ~7.12 ppm (d) α-Proton: ~4.36 ppm (s) Amine Protons: ~2.18 ppm (br) Phenolic Proton: ~9.33 ppm (s)	Expected to be identical to D-HPG
¹³ C NMR	Chemical Shifts (δ)	Carbonyl Carbon (~170-180 ppm) Aromatic Carbons (~115-160 ppm) α- Carbon (~55-65 ppm)	Expected to be identical to D-HPG

Table 2: Infrared (IR) Spectroscopy Data

The IR spectra of D- and L-p-hydroxyphenylglycine are identical.



Vibrational Mode	D-p-hydroxyphenylglycine (D-HPG) Key Peaks (cm ⁻¹)	L-p-hydroxyphenylglycine (L- HPG) Key Peaks (cm ⁻¹)
O-H Stretch (Phenolic)	~3200-3600 (broad)	Expected to be identical to D- HPG
N-H Stretch (Amine)	~3200-3500	Expected to be identical to D-HPG
C=O Stretch (Carboxylic Acid)	~1600-1750 (strong)	Expected to be identical to D-HPG
C=C Stretch (Aromatic)	~1450-1600	Expected to be identical to D-HPG
C-O Stretch (Phenolic)	~1200-1300	Expected to be identical to D-HPG

Table 3: Chiroptical Spectroscopy Data

Circular dichroism is the definitive technique for distinguishing between the D- and L-enantiomers.

Technique	Property	D-p- hydroxyphenylglycin e (D-HPG)	L-p- hydroxyphenylglycin e (L-HPG)
Circular Dichroism (CD)	Cotton Effect	Expected to show a specific negative Cotton effect in the 210-220 nm region.[2]	Expected to show a mirror-image positive Cotton effect compared to D-HPG. [2]
Specific Rotation [α]D	Value (c=1, 1N HCl)	-155° to -161°[2]	Expected to be equal in magnitude but opposite in sign to D-HPG.[2]



Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the p-hydroxyphenylglycine enantiomer in a suitable deuterated solvent (e.g., DMSO-d6, D₂O) in a standard 5 mm NMR tube. The concentration should be optimized to achieve a good signal-to-noise ratio.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signalto-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - For ¹³C NMR, acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm.
- Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:



- KBr Pellet Method: Mix a small amount of the finely ground p-hydroxyphenylglycine enantiomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
 Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a
 background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from
 the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups (e.g., O-H, N-H, C=O, C=C) by comparing the peak positions to known correlation charts.

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the D- and L-enantiomers based on their differential absorption of circularly polarized light.

Methodology:

- Sample Preparation: Prepare a dilute solution of the p-hydroxyphenylglycine enantiomer in a suitable solvent (e.g., water, phosphate buffer). The concentration should be optimized to give a CD signal in the desired range (typically an absorbance of ~1).[2]
- Instrumentation: Use a CD spectropolarimeter.
- Data Acquisition: Scan the sample over the desired wavelength range (e.g., 190-300 nm).[2]
 The instrument measures the difference in absorbance between left and right circularly polarized light. A baseline spectrum of the solvent should also be recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum will show positive or negative peaks, known as Cotton effects. The spectrum of the L-enantiomer will be a mirror image of the D-enantiomer.[2]



Biological Significance and Biosynthetic Pathways

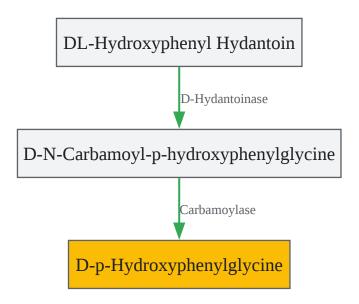
Both D- and L-p-hydroxyphenylglycine are important precursors in the biosynthesis of glycopeptide antibiotics, such as vancomycin.[3][4] The biosynthesis of L-p-hydroxyphenylglycine in bacteria originates from the shikimic acid pathway intermediate, prephenate.[3][5]



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Caption: Biosynthesis pathway of L-p-hydroxyphenylglycine.[2]

D-p-hydroxyphenylglycine is also a crucial building block for semi-synthetic β -lactam antibiotics. Its production can be achieved through various chemical and enzymatic methods. One biosynthetic route involves the conversion of DL-hydroxyphenyl hydantoin.



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Caption: Enzymatic production of **D-p-hydroxyphenylglycine**.



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